molecular formula C9H7Cl2N B1339117 5,6-dichloro-2-methyl-1H-indole CAS No. 479422-03-2

5,6-dichloro-2-methyl-1H-indole

Cat. No. B1339117
M. Wt: 200.06 g/mol
InChI Key: SSALGAUZGCWFOX-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 2nd position on the indole framework. Although the provided papers do not directly discuss 5,6-dichloro-2-methyl-1H-indole, they provide insights into the synthesis, structure, and properties of closely related indole derivatives.

Synthesis Analysis

The synthesis of indole derivatives often involves regioselective halogenation, as seen in the treatment of methyl indole-3-carboxylate with bromine to yield methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another synthesis approach includes a series of regioselective reactions such as iodination, cyclization, and carboxylation to produce 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles . These methods highlight the potential pathways that could be adapted for the synthesis of 5,6-dichloro-2-methyl-1H-indole.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized by spectroscopic tools and X-ray diffraction, which also allowed for the analysis of intermolecular interactions and the comparison of optimized molecular geometries with experimental data . Similarly, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized and its structure determined by NMR, IR, MS, and X-ray diffraction . These techniques would be applicable for the structural analysis of 5,6-dichloro-2-methyl-1H-indole.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization. The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions is an example of how complex indole derivatives can be synthesized . The Fischer indole synthesis method is another key reaction for constructing the indole group, as demonstrated in the synthesis of a chlorinated indole-2-carboxylic acid derivative . These reactions are indicative of the types of chemical transformations that 5,6-dichloro-2-methyl-1H-indole may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structures and substituents. For example, the thermal stability of a bromo-indole derivative was reported to be good up to 215°C . The crystal structures of 5-methyl-6-acetyl substituted indole and gramine revealed intermolecular hydrogen bonding and weak interactions that contribute to the stability of the crystal lattice . These findings suggest that 5,6-dichloro-2-methyl-1H-indole would also exhibit specific physical and chemical properties based on its molecular structure, such as melting point, solubility, and stability, which could be explored through similar analytical techniques.

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Indoles are also a significant heterocyclic system in natural products and drugs . They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

  • Antiviral Activity

    • Field: Virology
    • Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method: The specific compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: This compound had an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value of 17.1 to CoxB3 virus .
  • Synthesis of 1,2,3-Trisubstituted Indoles

    • Field: Organic Chemistry
    • Application: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
    • Method: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Pharmaceutical Applications

    • Field: Pharmacology
    • Application: Indole derivatives are recognized as significant moieties for drug discovery .
    • Method: Indole derivatives are used in the synthesis of various drugs .
    • Results: Indole alkaloids such as reserpine and ajmalicine are utilized in the treatment of high blood pressure and mental disorders. Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Indole derivatives have shown antimicrobial activity, which makes them interesting for the development of new antibiotics .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and the type of microorganism being targeted .
    • Results: While specific results would depend on the derivative and the microorganism, in general, indole derivatives have shown promising results in inhibiting the growth of various types of bacteria and fungi .
  • Antidiabetic Activity

    • Field: Endocrinology
    • Application: Some indole derivatives have shown antidiabetic activity, suggesting potential for the treatment of diabetes .
    • Method: These compounds could potentially be used to regulate blood sugar levels, although the specific methods of application would depend on the specific derivative .
    • Results: While specific results would depend on the derivative and the specific model of diabetes being studied, in general, indole derivatives have shown promising results in regulating blood sugar levels .
  • Anticholinesterase Activity

    • Field: Neurology
    • Application: Indole derivatives have shown anticholinesterase activity, which suggests potential for the treatment of diseases like Alzheimer’s .
    • Method: These compounds could potentially be used to inhibit the activity of the enzyme cholinesterase, which plays a role in nerve signal transmission .
    • Results: While specific results would depend on the derivative and the specific model of disease being studied, in general, indole derivatives have shown promising results in inhibiting cholinesterase activity .

Future Directions

The future directions in the research and application of 5,6-dichloro-2-methyl-1H-indole could involve its use in the synthesis of various biologically active compounds . Additionally, developing new synthetic routes for the compound that improve its yields and scalability could be another area of focus.

properties

IUPAC Name

5,6-dichloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSALGAUZGCWFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467599
Record name 5,6-dichloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-methyl-1H-indole

CAS RN

479422-03-2
Record name 5,6-dichloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Khedkar, A Tillack, M Michalik, M Beller - Tetrahedron, 2005 - Elsevier
A novel method is presented for the one-pot synthesis of substituted 3-(2-hydroxyethyl)- and 3-(3-hydroxypropyl)indoles (tryptophols and homotryptophols) from aryl hydrazines and silyl-…
Number of citations: 79 www.sciencedirect.com
JC McKew, MA Foley, P Thakker… - Journal of medicinal …, 2006 - ACS Publications
Compound 1 was previously reported to be a potent inhibitor of cPLA 2 α in both artificial monomeric substrate and cell-based assays. However, 1 was inactive in whole blood assays …
Number of citations: 86 pubs.acs.org

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